molecular formula C18H21ClN2O3 B11382379 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11382379
M. Wt: 348.8 g/mol
InChI Key: HGZNFTWAKJSZJA-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a furan ring, a pyrrolidine ring, and a benzamide moiety makes it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanamine. This can be achieved by reacting furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.

    Chlorination: The intermediate is then subjected to chlorination using thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position.

    Amidation: The final step involves the reaction of the chlorinated intermediate with 4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new synthetic methodologies.

Biology

This compound can be used in biological studies to investigate its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the furan and pyrrolidine rings suggests it might exhibit biological activity, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide exerts its effects would depend on its interaction with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide can influence its chemical reactivity and biological activity. Methoxy groups can enhance the compound’s ability to interact with biological targets through hydrogen bonding and other interactions, potentially leading to unique pharmacological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-methoxybenzamide

InChI

InChI=1S/C18H21ClN2O3/c1-23-16-7-6-13(11-14(16)19)18(22)20-12-15(17-5-4-10-24-17)21-8-2-3-9-21/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,20,22)

InChI Key

HGZNFTWAKJSZJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3)Cl

Origin of Product

United States

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